Triolein (Standard)

Descripción

Glyceryl Trioleate has been investigated for the treatment of Adrenoleukodystrophy.

Triolein is a natural product found in Panax pseudoginseng, Grifola frondosa, and other organisms with data available.

TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.

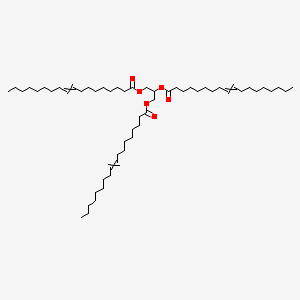

(Z)-9-Octadecenoic acid 1,2,3-propanetriyl ester.

See also: Coix lacryma-jobi seed (part of).

Propiedades

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYFQTYBJUILEZ-IUPFWZBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026988 | |

| Record name | Glyceryl trioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to yellowish odorless liquid; [Merck Index] Clear colorless liquid; [MSDSonline] | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triolein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

237 °C at 18 atm, Boiling Point at 760 mm Hg = 554 °C /Estimated via extrapolation/ | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Soluble in chloroform, ether, carbon tetrachloride and slightly soluble in alcohol. | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.915 at 15 °C/4 °C | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 18 mm Hg at 237 °C | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities: stearin, linolein. | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellowish, oily liquid, POLYMORPHIC | |

CAS No. |

122-32-7 | |

| Record name | Triolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl trioleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl Trioleate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyceryl trioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-propanetriyl trioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL TRIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O05EC62663 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-4 °C, -32 °C | |

| Record name | TRIOLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Triolein Standard

For professionals in research, science, and drug development, a thorough understanding of the chemical and physical properties of standards like Triolein is paramount for accurate and reproducible experimental results. This guide provides an in-depth look at the chemical structure, physicochemical properties, and analytical methodologies related to the Triolein standard.

Chemical Identity and Structure

Triolein is a symmetrical triglyceride, meaning it is composed of a glycerol backbone esterified with three units of the same fatty acid, in this case, the monounsaturated omega-9 fatty acid, oleic acid.[1][2] Its systematic IUPAC name is Propane-1,2,3-triyl tri[(9Z)-octadec-9-enoate].[1][2]

The chemical formula for Triolein is C₅₇H₁₀₄O₆.[1] It is a significant component of many natural oils, notably making up 4-30% of olive oil.[1][2] Triolein is also known as one of the two components of Lorenzo's oil.[1][2][3][4]

Synonyms: Glyceryl trioleate, Glycerol trioleate, Oleic triglyceride, Trioleoylglycerol.[2][3][5]

Physicochemical Properties

The physical and chemical characteristics of Triolein are crucial for its handling, storage, and application in various experimental settings. It is described as a colorless to yellowish, odorless, and tasteless oily liquid.[6] It is stable under normal conditions but can be sensitive to air and light.[6][7]

A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Molecular Weight | 885.43 g/mol [1][5][8] |

| Appearance | Colorless to yellowish viscous, oily liquid[1][6][7] |

| Density | ~0.91 g/mL (at 20°C)[7] |

| Melting Point | 5 °C (41 °F; 278 K)[1] |

| Boiling Point | 235-240 °C at 18 mmHg[6][7] |

| Solubility | Insoluble in water; Soluble in ether, chloroform, and carbon tetrachloride; Slightly soluble in alcohol.[7] |

| Refractive Index | ~1.470 at 20°C |

| Flash Point | 330 °C[7] |

Biochemical Significance and Metabolic Pathway

Triolein, as a triglyceride, serves as a major energy storage molecule in living organisms. Its metabolism primarily involves hydrolysis by lipases to yield one molecule of glycerol and three molecules of oleic acid. This process is fundamental to lipid mobilization and transport.

The hydrolysis of Triolein can be depicted as a straightforward enzymatic reaction.

Triolein is a component of Lorenzo's oil, which has been used in the management of Adrenoleukodystrophy (ALD). ALD is a genetic disorder characterized by the accumulation of very-long-chain fatty acids (VLCFAs).[9][10][11] The therapeutic hypothesis for Lorenzo's oil is based on competitive inhibition of the enzymes responsible for the elongation of fatty acid chains, thereby reducing the production of toxic VLCFAs.

Experimental Protocols

The analysis of Triolein is commonly performed using chromatographic techniques. Below are representative protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust method for the quantification of triglycerides. The analysis typically involves the transesterification of the triglyceride to fatty acid methyl esters (FAMEs) followed by chromatographic separation.

Objective: To quantify the oleic acid content of a Triolein standard.

Materials:

-

Triolein standard

-

Hexane (HPLC grade)

-

Sodium methoxide solution (0.5 M in methanol)

-

Internal standard (e.g., C17:0 or C19:0 methyl ester)

-

GC-FID system with a suitable capillary column (e.g., DB-225)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the Triolein standard into a screw-capped glass tube.

-

Add a known amount of the internal standard.

-

Add 1 mL of hexane and vortex to dissolve the sample.

-

Add 0.2 mL of the sodium methoxide solution.

-

Cap the tube tightly and vortex vigorously for 2 minutes.

-

Allow the layers to separate. The upper hexane layer contains the FAMEs.

-

-

GC-FID Analysis:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp to 220°C at 10°C/min.

-

Hold at 220°C for 15 minutes.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL.

-

-

Data Analysis:

-

Identify the methyl oleate peak based on its retention time relative to a FAME standard mix.

-

Quantify the amount of methyl oleate by comparing its peak area to that of the internal standard.

-

High-Performance Liquid Chromatography (HPLC)

HPLC with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be used for the direct analysis of intact triglycerides.

Objective: To determine the purity of a Triolein standard.

Materials:

-

Triolein standard

-

Mobile phase solvents (e.g., Acetone, Acetonitrile, HPLC grade)

-

HPLC system with a C18 column and ELSD or RI detector.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the Triolein standard in a suitable solvent (e.g., 10 mg/mL in acetone).

-

Prepare a series of dilutions for calibration if quantification is needed.

-

Filter the samples through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with Acetone/Acetonitrile (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min) or RI detector.

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Identify the Triolein peak by its retention time.

-

Determine the purity by calculating the percentage of the main peak area relative to the total peak area.

-

This guide provides a foundational understanding of Triolein for its effective use as a standard in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. Hydrolysis Mechanism of Triolein with Lipase in Membrane Bioreactor using Hollow Fiber [jstage.jst.go.jp]

- 2. Triolein - Wikipedia [en.wikipedia.org]

- 3. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. triolein (CHEBI:53753) [ebi.ac.uk]

- 5. Hydrolysis of triolein in phospholipid vesicles and microemulsions by a purified rat liver acid lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic Hydrolysis of Hydrophobic Triolein by Lipase in a Mone-phase Reaction System Containing Cyclodextrin; Reaction Characteristics -Biotechnology and Bioprocess Engineering:BBE | Korea Science [koreascience.kr]

- 7. Mechanism of action of lipoprotein lipase on triolein particles: effect of apolipoprotein C-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigating the hydrolysis reaction of Thermomyces languinosa lipase activity at the triolein/aqueous interface : Influence of solution pH and surfactants on lipase triolein digestion | LUP Student Papers [lup.lub.lu.se]

- 9. Adrenoleukodystrophy - Wikipedia [en.wikipedia.org]

- 10. Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adrenoleukodystrophy (ALD) | Boston Children's Hospital [childrenshospital.org]

physical and chemical properties of glyceryl trioleate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of glyceryl trioleate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and relevant biological interactions.

Physical Properties

Glyceryl trioleate, also known as triolein, is a triglyceride formed from the esterification of glycerol with three units of oleic acid.[1] It is a primary constituent of many natural oils, notably olive oil, where it can comprise 4-30% of its content.[1] At room temperature, it exists as a clear, colorless to yellowish, odorless, and tasteless oily liquid.[2]

Table 1: Quantitative Physical Properties of Glyceryl Trioleate

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₅₇H₁₀₄O₆ | [3][4] | |

| Molar Mass | 885.43 g/mol | [3] | |

| Appearance | Colorless to yellow oily liquid | [3] | |

| Melting Point | 5 °C (41 °F; 278 K) | [1][5] | |

| Boiling Point | 235–240 °C | at 18 mmHg | [6] |

| 554.2 °C | at 760 mmHg | [1] | |

| Density | 0.91 g/mL | at 20 °C | [6] |

| 0.915 g/mL | at 25 °C | [2] | |

| Refractive Index | 1.470 | at 20 °C | [7] |

| Flash Point | 330 °C | [7] | |

| Pour Point | -16 °C | [7] | |

| Dielectric Constant | 3.2 | at 26 °C | [7] |

| Heat of Combustion | 8,389 kcal/mol (35,100 kJ/mol) | [1][2] |

Chemical Properties

Glyceryl trioleate is a stable compound but is sensitive to air and light.[2] It is incompatible with strong oxidizing agents.[2] The presence of double bonds in the oleic acid chains makes it susceptible to oxidation, which can lead to rancidity.[4]

Table 2: Solubility of Glyceryl Trioleate

| Solvent | Solubility | Concentration | Reference(s) |

| Water | Insoluble | [2][8] | |

| Ethanol | Slightly soluble | [2] | |

| Ether | Soluble | [2] | |

| Chloroform | Soluble | 0.1 g/mL | [1][9] |

| Carbon Tetrachloride | Soluble | [2] |

Chemical Reactivity

Hydrolysis: Glyceryl trioleate can be hydrolyzed to yield glycerol and three molecules of oleic acid. This reaction can be catalyzed by acids, bases (saponification), or enzymes (lipases).[10][11][12]

-

Acid Hydrolysis: In the presence of a strong acid and water, the ester bonds of glyceryl trioleate are cleaved.[11][12]

-

Saponification: Reaction with a strong base, such as sodium hydroxide, produces glycerol and the sodium salt of oleic acid (a soap).[13]

Oxidation: The unsaturated fatty acid chains of glyceryl trioleate are prone to oxidation. This process can be inhibited by the presence of antioxidants.[14] Phenolic compounds, for instance, have been shown to significantly inhibit the oxidation of glyceryl trioleate by inhibiting the production of free radicals.[14]

Experimental Protocols

Determination of Melting Point

Principle: The melting point is determined by heating a small sample and observing the temperature range over which the solid transitions to a liquid.

Methodology (Capillary Method):

-

A small amount of solid glyceryl trioleate (if solidified by cooling) is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is attached to a thermometer and placed in a heating bath (e.g., an oil bath or a melting point apparatus).

-

The sample is heated slowly and steadily.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Due to its high boiling point, the determination is often performed under reduced pressure.

Methodology (Distillation):

-

A sample of glyceryl trioleate is placed in a distillation flask.

-

The flask is connected to a condenser and a receiving flask. A vacuum pump is connected to the system to reduce the pressure.

-

The sample is heated, and the temperature at which the liquid boils and condenses is recorded, along with the corresponding pressure.

Measurement of Density

Principle: Density is the mass per unit volume of a substance.

Methodology (Pycnometer Method):

-

The mass of a clean, dry pycnometer (a flask of a known volume) is determined.

-

The pycnometer is filled with glyceryl trioleate, and its mass is measured again.

-

The temperature of the glyceryl trioleate is recorded.

-

The density is calculated by dividing the mass of the glyceryl trioleate by the volume of the pycnometer.

Determination of Solubility

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology (Visual Method):

-

A known volume of the solvent is placed in a test tube.

-

Small, measured amounts of glyceryl trioleate are added incrementally with vigorous shaking after each addition.

-

The point at which no more glyceryl trioleate dissolves, and a separate phase is observed, is noted.

-

The solubility is expressed as the mass or volume of solute per volume or mass of solvent.

Acid-Catalyzed Hydrolysis

Principle: The ester linkages in glyceryl trioleate are cleaved by water in the presence of an acid catalyst to produce glycerol and oleic acid.

Methodology:

-

A known amount of glyceryl trioleate is mixed with an excess of water.

-

A strong acid, such as hydrochloric acid or sulfuric acid, is added as a catalyst.

-

The mixture is heated under reflux for a specified period to ensure the reaction goes to completion.

-

After cooling, the products (glycerol in the aqueous layer and oleic acid in the organic layer) can be separated and analyzed.

Signaling Pathways and Experimental Workflows

While glyceryl trioleate is not a classical signaling molecule, it and its metabolic products are involved in various biological processes.

Inhibition of Oxidized LDL-Induced Endothelial Cell Dysfunction

Glyceryl trioleate has been shown to inhibit the detrimental effects of oxidized low-density lipoprotein (LDL) on endothelial cells. This is a crucial aspect of its potential role in cardiovascular health.

Caption: Protective effect of Glyceryl Trioleate on endothelial cells.

Role in Adrenoleukodystrophy (ALD) and Lorenzo's Oil

Glyceryl trioleate is a component of Lorenzo's oil, a therapeutic intervention for X-linked adrenoleukodystrophy (ALD). ALD is characterized by the accumulation of very long-chain fatty acids (VLCFAs). Lorenzo's oil is thought to competitively inhibit the enzymes responsible for the elongation of these fatty acids.

Caption: Proposed mechanism of Lorenzo's Oil in ALD.

Experimental Workflow: Synthesis of Glyceryl Trioleate

The synthesis of glyceryl trioleate is typically achieved through the esterification of glycerol with oleic acid.

Caption: General workflow for the synthesis of Glyceryl Trioleate.

Experimental Workflow: Formulation of Glyceryl Trioleate-Based Nanoparticles for Drug Delivery

Glyceryl trioleate is utilized in the formulation of lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), for drug delivery applications.

Caption: Workflow for formulating and characterizing GTO-based nanoparticles.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. webassign.net [webassign.net]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. gauthmath.com [gauthmath.com]

- 6. Glyceryl Trioleate | 122-32-7 [chemicalbook.com]

- 7. brainly.com [brainly.com]

- 8. acs.org [acs.org]

- 9. Glycerine trioleate | CAS#:122-32-7 | Chemsrc [chemsrc.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. glyceryl trioleate: Topics by Science.gov [science.gov]

- 12. traquisa.com [traquisa.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scbt.com [scbt.com]

Triolein standard CAS number and molecular weight

This technical guide provides core information regarding the chemical and physical properties of the triolein standard for researchers, scientists, and drug development professionals.

Chemical and Physical Properties of Triolein

Triolein is a triglyceride formed from the esterification of glycerol with three units of oleic acid.[1] It is a significant component of many natural oils and fats. The following table summarizes its key identifiers and molecular properties.

| Property | Value | Source(s) |

| CAS Number | 122-32-7 | [2][3][4][5][][7][8] |

| Molecular Formula | C57H104O6 | [1][3][4] |

| Molecular Weight | 885.43 g/mol | [2][8] |

| 885.4 g/mol | [1] | |

| 885.4321 g/mol | [3] | |

| 885.45 g/mol | [4] | |

| Synonyms | Glyceryl trioleate, Oleic triglyceride | [2][4][] |

Note on Molecular Weight: The minor variations in molecular weight reported across different sources are typically due to differences in isotopic abundance considerations and the precision of the calculation methods used by each database. For most laboratory applications, a value of 885.43 g/mol is suitable.

Logical Relationship of Triolein Identification

The following diagram illustrates the relationship between the common name, chemical structure, and standard identifiers for triolein.

References

- 1. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. トリオレイン酸グリセリル European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. Triolein [webbook.nist.gov]

- 4. medkoo.com [medkoo.com]

- 5. CAS 122-32-7: Triolein | CymitQuimica [cymitquimica.com]

- 7. accustandard.com [accustandard.com]

- 8. TRIOLEIN | 122-32-7 [chemicalbook.com]

The Pivotal Role of Triolein in Lipid Droplet Biogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lipid droplets (LDs) are highly dynamic organelles central to cellular energy homeostasis, lipid metabolism, and signaling. Their formation, or biogenesis, is a finely tuned process originating from the endoplasmic reticulum (ER), culminating in the storage of neutral lipids, primarily triacylglycerols (TAGs) and sterol esters. Triolein, a triglyceride composed of glycerol and three oleic acid units, is a predominant TAG species and serves as a cornerstone molecule in LD formation research. This technical guide provides an in-depth examination of triolein's function in LD biogenesis, detailing its physicochemical properties, its role in initiating droplet budding from the ER, and its interplay with key regulatory proteins. Furthermore, this guide outlines established experimental protocols for studying triolein and presents quantitative data and conceptual workflows to aid researchers in this field.

Introduction: Triolein as a Core Component of Lipid Droplets

Lipid droplets consist of a hydrophobic core of neutral lipids encased by a phospholipid monolayer decorated with various proteins.[1] Triolein (C₅₇H₁₀₄O₆) is one of the most abundant neutral lipids found in the core of these organelles.[2][3] Its synthesis from diacylglycerol (DAG) by diacylglycerol O-acyltransferase (DGAT) enzymes in the ER is a critical initiating step for LD formation.[4][5] As newly synthesized triolein molecules accumulate within the ER bilayer, they reach a critical concentration that triggers their phase separation from the membrane phospholipids, leading to the formation of a nascent oil lens—the precursor to a mature lipid droplet.[4][5][6] Understanding the behavior of triolein within the ER membrane is therefore fundamental to deciphering the mechanics of LD biogenesis.

Physicochemical Properties of Triolein

The unique physical and chemical characteristics of triolein are integral to its biological function. Its nonpolar nature drives its sequestration away from the aqueous cytoplasm, while the presence of unsaturated oleic acid chains influences the fluidity of the LD core.[7]

| Property | Value | Reference(s) |

| Molecular Formula | C₅₇H₁₀₄O₆ | [8][9] |

| Molar Mass | 885.43 g/mol | [3][8] |

| Physical State | Colorless to yellowish oily liquid | [7][8][9] |

| Melting Point | -4 to 5 °C | [3][8] |

| Density | ~0.915 g/cm³ at 15 °C | [8][9] |

| Solubility | Insoluble in water; soluble in organic solvents | [7][9] |

The Mechanism of Triolein-Driven Lipid Droplet Biogenesis

The formation of a lipid droplet is a multi-step process that begins with the synthesis of triolein and other neutral lipids in the ER.[4]

-

Synthesis and Accumulation: DGAT enzymes catalyze the final step of TAG synthesis. The resulting triolein molecules accumulate between the two leaflets of the ER bilayer.[5]

-

Nucleation and Lens Formation: At a critical concentration (experimentally suggested to be around 2.4 mol% in a POPC bilayer), triolein molecules phase-separate and coalesce to form an oil lens within the membrane.[4] This process is a key biophysical event driving LD formation.[10]

-

Budding and Scission: The growing lens causes the ER membrane to bend and bud towards the cytosol. This process is facilitated by specific proteins and the biophysical properties of the lipids themselves. The mature LD is eventually released into the cytoplasm, surrounded by a phospholipid monolayer derived from the cytosolic leaflet of the ER.[4][11]

Recent molecular dynamics simulations have revealed a crucial intermediate state where triolein molecules reside at the surface of the ER bilayer, adopting phospholipid-like conformations (termed SURF-TG).[2][4][12] This SURF-TG is proposed to act as a modulator of membrane properties, inducing negative curvature that facilitates the budding process.[4][12][13] The energy barrier for triolein to move from the bilayer surface to the center is relatively low (~2 kcal/mol), allowing for the dynamic formation of the oil lens.[4][12]

Figure 1. Simplified workflow of triolein-driven lipid droplet biogenesis from the ER.

Interaction with Key Proteins: The Role of Seipin

LD biogenesis is not merely a passive biophysical process but is actively regulated by proteins. Seipin, an ER-resident protein, is a master regulator of this process.[10][14] Mutations in the seipin gene lead to severe congenital lipodystrophy, highlighting its critical role.[15]

Seipin forms a large, cage-like oligomeric complex at ER-LD contact sites.[10][16] This complex is thought to be the core machinery that determines where LDs form.[10] It interacts with a partner protein, Lipid Droplet Assembly Factor 1 (LDAF1), to create a scaffold that facilitates the nucleation of triolein.[6][10] The seipin complex is proposed to lower the energy barrier for triolein phase separation, effectively concentrating newly synthesized TAGs to initiate lens formation.[17] Molecular dynamics simulations suggest that seipin's transmembrane segments are crucial for this triolein nucleation and subsequent LD budding.[14]

Figure 2. Logical relationship showing the role of the Seipin complex in triolein nucleation.

Experimental Protocols for Studying Triolein in LDs

A variety of techniques are employed to investigate the role of triolein in LD formation.

Lipid Extraction and Quantification

Objective: To isolate and quantify triolein from cultured cells or tissues.

Protocol: Bligh-Dyer Lipid Extraction

-

Homogenization: Homogenize cell pellets or tissue samples in a mixture of chloroform:methanol (1:2, v/v).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v). Vortex thoroughly.

-

Centrifugation: Centrifuge the mixture at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

-

Collection: The lower organic phase, containing the lipids (including triolein), is carefully collected using a glass pipette.

-

Drying and Storage: The solvent is evaporated under a stream of nitrogen gas. The dried lipid extract can be stored at -80 °C.

Quantification:

-

Thin-Layer Chromatography (TLC): The extracted lipids are separated on a silica gel plate using a non-polar solvent system (e.g., hexane:diethyl ether:acetic acid). Triolein can be identified using a known standard and quantified by densitometry after staining.

-

Mass Spectrometry (MS): For precise quantification and identification of different TAG species, lipid extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS).

Visualization of Lipid Droplets

Objective: To visualize LDs in cells and observe changes in their number and size.

Protocol: Staining with Neutral Lipid Dyes

-

Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates. Induce LD formation by treating with oleic acid complexed to BSA.

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Staining:

-

BODIPY 493/503: Incubate fixed cells with a working solution of BODIPY 493/503 (e.g., 1-2 µg/mL in PBS) for 15-30 minutes. This dye specifically stains the neutral lipid core.

-

Nile Red: Incubate with Nile Red solution (e.g., 0.5-1 µg/mL in PBS) for 10-15 minutes. Nile Red fluoresces yellow/gold in the hydrophobic environment of the LD core.

-

-

Washing: Wash the cells 2-3 times with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides with an antifade mounting medium containing a nuclear counterstain like DAPI.

-

Microscopy: Image the cells using a confocal or wide-field fluorescence microscope. Automated image analysis software can then be used to quantify LD number, size, and intensity per cell.[18][19]

In Vitro Model Systems

Objective: To study the biophysical properties of LDs in a controlled environment.

Protocol: Formation of Model Lipid Droplets (mLDs)

-

Lipid Preparation: Prepare a solution of triolein (e.g., >99% purity) and phospholipids (e.g., POPC) in an organic solvent like chloroform.[20]

-

Emulsification: Add the lipid mixture to an aqueous buffer and emulsify using sonication or extrusion to form a suspension of mLDs of varying sizes.[21]

-

Analysis: These mLDs can be used for various biophysical assays, including:

-

Pendant Droplet Tensiometry: To measure the interfacial tension of the droplet.[20]

-

Fluorescence Microscopy: To study protein binding to the LD surface by adding fluorescently labeled proteins to the buffer.[21]

-

Atomic Force Microscopy (AFM): To measure the physical properties of the LD monolayer.[20]

-

Figure 3. Experimental workflows for studying triolein and lipid droplets.

Triolein in Cellular Stress and Disease

The regulation of triolein synthesis and storage is critical for cellular health. Dysregulation is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Furthermore, under conditions of ER stress, cells can modulate lipid metabolism. For instance, ER stress induced by agents like thapsigargin has been shown to increase lipase activity, promoting the hydrolysis of triolein stored in LDs.[22] This highlights the dynamic nature of triolein storage and its integration with cellular stress response pathways.

Conclusion and Future Directions

Triolein is not merely a passive storage molecule but an active participant in the biogenesis of lipid droplets. Its physicochemical properties drive the initial phase separation within the ER membrane, a process that is spatially and temporally controlled by protein machinery such as the seipin complex. The methodologies outlined in this guide provide a robust framework for investigating this fundamental aspect of cell biology. Future research, combining advanced imaging, proteomics, and computational modeling, will continue to unravel the intricate mechanisms governing triolein's role in LD formation and its broader implications for metabolic health and disease, offering new avenues for therapeutic intervention.

References

- 1. Lipid structure in triolein lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Triolein - Wikipedia [en.wikipedia.org]

- 4. Physical Characterization of Triolein and Implications for Its Role in Lipid Droplet Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. CAS 122-32-7: Triolein | CymitQuimica [cymitquimica.com]

- 8. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Triolein [drugfuture.com]

- 10. Lipid droplet assembly factor-1 and seipin form a lipid droplet assembly complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. embopress.org [embopress.org]

- 16. Seipin forms a flexible cage at lipid droplet formation sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lipid droplet quantification based on iterative image processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methods for making and observing model lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Lipolysis Response to Endoplasmic Reticulum Stress in Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]

understanding the function of Triolein in cellular metabolism

An In-Depth Technical Guide to the Function of Triolein in Cellular Metabolism

Introduction

Triolein, a symmetrical triglyceride composed of a glycerol backbone esterified with three molecules of the monounsaturated omega-9 fatty acid, oleic acid, is a principal component of dietary fats, notably abundant in olive oil where it can constitute 4-30% of its volume.[1] As a primary energy reserve, its metabolism is central to cellular energy homeostasis, lipid storage, and signaling. Dysregulation of triolein and other triglyceride metabolism is intrinsically linked to prevalent metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][3]

This technical guide provides a comprehensive overview of the cellular and molecular journey of triolein, from its intestinal absorption to its ultimate fate as either stored energy within lipid droplets or as a substrate for ATP production. It details the enzymatic processes, transport mechanisms, and regulatory pathways that govern its function. Furthermore, this document outlines key experimental protocols used to investigate its metabolic role, offering a valuable resource for researchers, scientists, and professionals in drug development.

Digestion, Absorption, and Transport

The metabolic processing of dietary triolein begins in the gastrointestinal tract and involves a multi-step process to facilitate its absorption by intestinal enterocytes.

-

Emulsification : In the small intestine, large fat globules containing triolein are emulsified by bile salts, breaking them down into smaller droplets. This increases the surface area for enzymatic digestion.

-

Hydrolysis : Pancreatic lipase hydrolyzes the ester bonds of triolein, breaking it down into two free fatty acids (oleic acid) and one monoacylglycerol.

-

Micelle Formation : The resulting oleic acid and monoglycerides, along with bile salts and other lipids, form mixed micelles. These micelles are water-soluble and transport the lipid digestion products to the surface of the intestinal epithelial cells (enterocytes).[4]

-

Absorption : The fatty acids and monoglycerides diffuse from the micelles across the apical membrane into the enterocytes.[4]

-

Re-esterification : Inside the enterocyte's endoplasmic reticulum (ER), the absorbed oleic acid and monoglycerides are re-synthesized back into triacylglycerol (triglyceride).[5] Studies in rats have shown this process to be remarkably rapid; within 30 seconds of absorbing radiolabeled oleate, 79% is re-esterified into triglycerides.[6]

-

Chylomicron Assembly and Secretion : The newly synthesized triglycerides are packaged, along with cholesterol, phospholipids, and apolipoproteins (specifically ApoB-48), into large lipoprotein particles called chylomicrons. These chylomicrons are then secreted from the enterocytes into the lymphatic system, eventually entering the bloodstream for distribution to various tissues.[5]

Cellular Uptake, Storage, and Mobilization

Cellular Uptake

Once in circulation, chylomicrons deliver triolein to peripheral tissues, primarily adipose tissue for storage and muscle for energy. The enzyme lipoprotein lipase (LPL), located on the surface of capillary endothelial cells, hydrolyzes the triolein within the chylomicrons back into free fatty acids (oleic acid) and glycerol.[5] These fatty acids are then transported into the cells via passive diffusion and protein-mediated transport involving transporters like CD36/FAT, fatty acid transport proteins (FATPs), and fatty acid binding proteins (FABPs).[7][8]

Storage in Lipid Droplets

Inside the cell, fatty acids are re-esterified into triglycerides to be stored in specialized organelles called lipid droplets (LDs).[9] LDs consist of a neutral lipid core, primarily composed of triglycerides like triolein and sterol esters, surrounded by a phospholipid monolayer decorated with various proteins, most notably the perilipin family.[9][10] This storage mechanism protects the cell from the potential lipotoxicity of high concentrations of free fatty acids.[9] The formation of LDs is a dynamic process originating from the endoplasmic reticulum, where the accumulation of neutral lipids like triolein leads to the budding of a nascent LD into the cytosol.[10][11]

Mobilization: Lipolysis

When the body requires energy, stored triglycerides are mobilized in a process called lipolysis. This is tightly regulated by hormones such as glucagon and adrenaline.[12][13] These hormones activate intracellular lipases, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), which hydrolyze the stored triolein, releasing oleic acid and glycerol into the cytoplasm. These products are then transported via the bloodstream to other tissues, like the liver and skeletal muscle, to be used for energy production.[13]

Catabolism of Triolein Components

The glycerol and oleic acid released from triolein hydrolysis are catabolized through distinct metabolic pathways to generate ATP.

Glycerol Metabolism

Glycerol is transported to the liver, where it is first phosphorylated to glycerol-3-phosphate. This intermediate is then oxidized to dihydroxyacetone phosphate (DHAP), which enters the glycolytic pathway to be converted to pyruvate or used for gluconeogenesis.[5]

Oleic Acid Metabolism: Beta-Oxidation

Oleic acid, a C18:1 fatty acid, is broken down through mitochondrial beta-oxidation to produce a substantial amount of energy.[14]

-

Activation : In the cytoplasm, oleic acid is activated by attachment to Coenzyme A (CoA), forming Oleoyl-CoA. This reaction requires ATP.

-

Mitochondrial Transport : Oleoyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle.

-

Beta-Oxidation Spiral : In the matrix, Oleoyl-CoA undergoes a cyclical four-step process that sequentially shortens the fatty acid chain by two carbons, producing one molecule of Acetyl-CoA, one molecule of NADH, and one molecule of FADH₂ in each cycle.[15]

-

Step 1: Dehydrogenation by Acyl-CoA dehydrogenase (FAD is reduced to FADH₂).

-

Step 2: Hydration by Enoyl-CoA hydratase.

-

Step 3: Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase (NAD⁺ is reduced to NADH).

-

Step 4: Thiolytic Cleavage by Thiolase, releasing Acetyl-CoA and a shortened Acyl-CoA.

-

-

TCA Cycle : The Acetyl-CoA produced enters the Tricarboxylic Acid (TCA) cycle, generating more NADH, FADH₂, and GTP (or ATP).

-

Oxidative Phosphorylation : The NADH and FADH₂ generated from both beta-oxidation and the TCA cycle donate their electrons to the electron transport chain, driving the synthesis of large amounts of ATP.

Recent studies have shown that oleic acid itself can act as a signaling molecule, stimulating the complete oxidation of fatty acids in skeletal muscle by activating the SIRT1-PGC1α transcriptional complex.[16]

Quantitative Data Summary

The study of triolein metabolism has yielded quantitative data that helps define the efficiency and capacity of related enzymatic processes.

Table 1: Kinetic Parameters of Triolein Hydrolysis by Rat Liver Acid Lipase

| Substrate Preparation | Triolein Content (molar ratio) | Vmax (µmol/min/mg) |

|---|---|---|

| Lecithin-Triolein Vesicles | 70:1 to 26:1 (lecithin:triolein) | 0 - 0.6 |

| Lecithin-Triolein Microemulsion | 1:1 (lecithin:triolein) | 3.1 |

Data sourced from a study on purified rat liver acid lipase, demonstrating that substrate presentation significantly affects hydrolysis rates.[17]

Table 2: Effect of Dietary Triolein on Cholesterol Transport in Rats

| Dietary Condition | Rate of Cholesterol Transport (µmol/hr) |

|---|---|

| Fasting State | 0.87 |

| Fed 800 µmoles of Triolein | 1.65 |

| Fed 800 µmoles Triolein + 50 µmoles Cholesterol | ~5.0 |

Data from studies on rats with thoracic duct fistulae, indicating that triolein administration stimulates the lymphatic transport of cholesterol.[18]

Key Experimental Protocols

Investigating the complex roles of triolein requires robust experimental models and methods. Below are summaries of key protocols cited in metabolic research.

Protocol: In Vitro Lipid Uptake Using Everted Intestinal Sacs

This protocol is used to study the absorption and metabolism of lipids by the small intestine under controlled in vitro conditions.

-

Objective : To measure the uptake of radiolabeled oleic acid and triolein and their subsequent incorporation into various lipid classes in intestinal tissue from animals on different diets.[19]

-

Methodology :

-

Animal Preparation : Calves are fed specific liquid diets (e.g., containing milk fat vs. tallow, with or without cholesterol) for a set period (e.g., 16 weeks).[19]

-

Tissue Harvest : Following the dietary regimen, animals are euthanized, and sections of the jejunum and ileum are excised.

-

Sac Preparation : Intestinal segments are everted (turned inside out) and tied into sacs. This exposes the mucosal surface to the incubation medium.

-

Incubation : Everted sacs are incubated at 37°C in a pH 7.4 micellar solution. The solution contains bile salts, monoglycerides, and radiolabeled lipids (e.g., [³H]oleic acid or [³H]triolein).

-

Lipid Extraction : After incubation (e.g., 30 minutes), the sacs are removed, homogenized, and total lipids are extracted using a solvent system like chloroform:methanol.

-

Analysis : The extracted lipids are separated into different classes (e.g., triglycerides, fatty acids, phospholipids) using thin-layer chromatography (TLC). The radioactivity in each lipid class is quantified using liquid scintillation counting to determine uptake and esterification rates.[19]

-

Protocol: [¹⁴C]-Triolein Absorption Breath Test

This is a clinical diagnostic test to assess fat malabsorption by measuring the metabolism of ingested radiolabeled triolein.

-

Objective : To evaluate an individual's ability to digest and absorb dietary fat by tracking the appearance of ¹⁴CO₂ in expired breath.[20]

-

Methodology :

-

Patient Preparation : The patient fasts overnight.

-

Test Meal Administration : The patient consumes a test meal containing a known amount of [¹⁴C]-triolein mixed with a fat carrier.

-

Breath Sample Collection : At regular intervals (e.g., every 30-60 minutes) for several hours post-ingestion, the patient exhales into a collection apparatus that traps CO₂.

-

¹⁴CO₂ Measurement : The amount of ¹⁴CO₂ in the collected samples is measured using a scintillation counter.

-

Interpretation : In individuals with normal fat absorption, the [¹⁴C]-triolein is digested, absorbed, and its labeled oleic acid is metabolized, producing ¹⁴CO₂ which is then exhaled. A low level of exhaled ¹⁴CO₂ indicates fat malabsorption, as the labeled fat was not absorbed and thus not metabolized.[20]

-

Conclusion

Triolein is more than a simple storage molecule; it is a dynamic participant in a complex network of metabolic pathways crucial for life. Its journey from dietary intake to cellular utilization is governed by a sophisticated series of transport and enzymatic systems. The storage of triolein in lipid droplets is a critical mechanism for maintaining energy reserves and preventing cellular lipotoxicity, while its regulated breakdown provides a rich source of energy to fuel cellular activities. Understanding the precise mechanisms of triolein metabolism is paramount for developing therapeutic strategies against metabolic disorders characterized by lipid dysregulation. The continued application of advanced experimental techniques will further illuminate the intricate role of this fundamental biomolecule in health and disease.

References

- 1. Triolein - Wikipedia [en.wikipedia.org]

- 2. New insights into the role of dietary triglyceride absorption in obesity and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid metabolism in sickness and in health: emerging regulators of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. savemyexams.com [savemyexams.com]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. Intracellular movement of triacylglycerols in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids [imrpress.com]

- 9. Lipid droplet - Wikipedia [en.wikipedia.org]

- 10. Physical Characterization of Triolein and Implications for Its Role in Lipid Droplet Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 13. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 14. Consider the complete oxidation of oleic acid, CH3 ― (CH2)7 ― CH ... | Study Prep in Pearson+ [pearson.com]

- 15. Beta oxidation - Wikipedia [en.wikipedia.org]

- 16. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydrolysis of triolein in phospholipid vesicles and microemulsions by a purified rat liver acid lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Absorption and lymphatic transport of cholesterol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of dietary fat and cholesterol on uptake of oleic acid and triolein by everted sacs of bovine small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [14C]-triolein absorption: a useful test in the diagnosis of malabsorption - PMC [pmc.ncbi.nlm.nih.gov]

natural sources and synthesis of high-purity Triolein

An In-depth Technical Guide to the Natural Sources and Synthesis of High-Purity Triolein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triolein (CAS 122-32-7), the triglyceride of oleic acid, is a principal component of many natural fats and oils, most notably olive oil.[1][2] Its defined chemical structure and physical properties make it a valuable excipient in pharmaceutical formulations, particularly in injectable preparations as a solubilizer and solvent, and as a critical component in lipid-based drug delivery systems like nanoparticles.[3][] Furthermore, high-purity triolein serves as a standard in analytical chemistry and as a substrate in lipid metabolism research.[3][5]

This technical guide provides a comprehensive overview of the primary methods for obtaining high-purity triolein, covering both its extraction from natural sources and its chemical and enzymatic synthesis. It includes detailed experimental protocols, comparative data on process efficiency, and visual workflows to aid researchers in selecting and implementing the most suitable methods for their applications.

Natural Sources and Extraction

Triolein is abundant in the plant kingdom, with certain vegetable oils serving as its primary commercial sources.

1.1. Prominent Natural Sources Olive oil is the most well-known source, with triolein being its most abundant triacylglycerol, often comprising 38% to 50% of its total triglyceride content.[1][5] Other significant sources include oils derived from camellia seeds, sunflowers, and cacao butter.[2][6] The initial step in isolating triolein from these sources often involves obtaining the precursor, oleic acid, which can be extracted with high purity using techniques like the urea adduct method.[6][7]

Table 1: Triolein Content in Select Natural Oils

| Natural Source | Typical Triolein Content (%) | Reference(s) |

|---|---|---|

| Olive Oil | 38 - 50% | [1][5] |

| High-Oleic Sunflower Oil | High (variable) | [8] |

| High-Oleic Safflower Oil | High (variable) | [8] |

| Cacao Butter | Present |[2] |

1.2. Extraction and Purification Methodologies Achieving high purity from natural oils requires sophisticated extraction and purification techniques to separate triolein from a complex mixture of other triacylglycerols, diacylglycerols, monoacylglycerols, and free fatty acids.

-

Supercritical Fluid Extraction (SFE): This "green" technology utilizes supercritical carbon dioxide (SC-CO₂) as a solvent.[9] It is highly efficient, non-toxic, and allows for the extraction of lipids without thermal degradation.[9][10] The selectivity of SFE can be tuned by modifying pressure and temperature, making it a powerful tool for lipid fractionation.[11]

-

Solvent Extraction and Crystallization: Traditional methods involve extracting lipids with organic solvents followed by low-temperature fractional crystallization.[12][13] By carefully controlling the temperature, saturated and other higher-melting-point fatty acids and glycerides can be precipitated, enriching the liquid fraction in triolein.[12]

-

Chromatographic Purification: For achieving the highest purity, column chromatography is indispensable. Solid-phase extraction (SPE) with silica cartridges is commonly used to isolate the triacylglycerol fraction from crude oil extracts.[1] This is often followed by preparative high-performance liquid chromatography (HPLC) for final purification.

References

- 1. lcms.cz [lcms.cz]

- 2. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 122-32-7,TRIOLEIN | lookchem [lookchem.com]

- 5. A straightforward quantification of triacylglycerols (and fatty acids) in monovarietal extra virgin olive oils by high-temperature GC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Preparation of High-Purity Trilinolein and Triolein by Enzymatic Esterification Reaction Combined with Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Applications of Supercritical Fluid Extraction (SFE) of Palm Oil and Oil from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]

- 13. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Triolein: A Core Model Compound in Lipid Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triolein, a symmetrical triglyceride derived from glycerol and three units of the monounsaturated fatty acid oleic acid, stands as a cornerstone model compound in the field of lipid research. Its prevalence in natural fats and oils, coupled with its well-defined chemical structure, makes it an invaluable tool for investigating a wide array of biological processes. This guide provides a comprehensive overview of triolein's properties, its application in key experimental protocols, and its significance in studying lipid metabolism, signaling, and the development of advanced drug delivery systems.

Physicochemical Properties of Triolein

Triolein's utility as a model lipid is fundamentally linked to its distinct physical and chemical characteristics. It is a colorless to yellowish, odorless, and tasteless oily liquid at room temperature.[1][2][3] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅₇H₁₀₄O₆ | [1][2] |

| Molecular Weight | 885.43 g/mol | [1][2] |

| Density | 0.915 g/mL at 15°C | [1][4] |

| Melting Point | -5°C to -4°C | [1][2] |

| Boiling Point | 235-240°C at 18 mmHg | [1][4] |

| Refractive Index | nD20 1.4676 | [1][2] |

| Solubility | Insoluble in water; Soluble in chloroform, ether, carbon tetrachloride; Slightly soluble in alcohol. | [1][2][4] |

| Stability | Stable, but sensitive to air and light. Incompatible with strong oxidizing agents. | [3][4][5] |

Triolein in Lipid Digestion and Absorption Research

The study of how dietary fats are processed by the body is critical for nutrition science and pharmacology. Triolein serves as the quintessential substrate for modeling the digestion and absorption of dietary triglycerides.

The digestive journey begins in the mouth, where lingual lipase initiates hydrolysis.[6] In the stomach, gastric lipase continues this process, breaking down triglycerides into diglycerides and fatty acids.[6] However, the majority of lipid digestion occurs in the small intestine. Here, bile salts emulsify the large triolein droplets, increasing the surface area for the action of pancreatic lipase. This enzyme hydrolyzes triolein into two free fatty acids and one monoacylglycerol.[7] These products, along with bile salts, form mixed micelles, which facilitate the transport of these lipid components to the surface of enterocytes for absorption.

Experimental Protocol: In Vitro Digestion Model (pH-Stat Method)

The pH-stat method is a widely used in vitro model to simulate lipid digestion by monitoring the release of free fatty acids (FFAs), which are neutralized by the addition of a base (e.g., NaOH) to maintain a constant pH.[7]

Objective: To quantify the rate and extent of triolein digestion under simulated small intestine conditions.

Materials and Reagents:

-

Triolein (as a pre-formed emulsion)

-

Bile salts (e.g., sodium taurodeoxycholate)

-

Pancreatin (containing pancreatic lipase) or a purified lipase

-

Calcium Chloride (CaCl₂) solution

-

TRIS-maleate buffer solution

-

Sodium Hydroxide (NaOH) solution (for titration)

-

pH-stat titrator system (e.g., Metrohm)

-

Thermostatically controlled reaction vessel

Methodology:

-

Emulsion Preparation: Prepare a fine emulsion of triolein in buffer to mimic the chyme entering the small intestine.

-

Reaction Setup: Add the triolein emulsion to the reaction vessel maintained at 37°C. Add bile salts and CaCl₂ to the vessel and adjust the pH to the desired intestinal level (e.g., pH 7.0-7.6).[8][9]

-

Initiation of Digestion: Initiate the reaction by adding the pancreatin or lipase solution.

-

Titration: The pH-stat instrument will automatically titrate the liberated FFAs with the NaOH solution to maintain a constant pH. The volume of NaOH added over time is recorded.

-

Calculation: The rate of FFA release is calculated from the rate of NaOH addition, providing a kinetic profile of triolein digestion.[7] One mole of triolein hydrolysis releases two moles of FFAs.[7]

-

Analysis: At specific time points, aliquots can be taken to analyze the lipid composition (triolein, diglycerides, monoglycerides, FFAs) using techniques like thin-layer chromatography (TLC) followed by gas chromatography (GC).[10]

References

- 1. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triolein [drugfuture.com]

- 3. TRIOLEIN | 122-32-7 [chemicalbook.com]

- 4. triolein [chembk.com]

- 5. Triolein - CD Formulation [formulationbio.com]

- 6. 6.3 Lipid Digestion, Absorption, and Transport – Nutrition and Physical Fitness [pressbooks.calstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Adaptation of in vitro methodologies to estimate the intestinal digestion of lipids in ruminants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

- 10. researchgate.net [researchgate.net]

The Biological Significance of Triolein in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triolein, a triglyceride derived from the esterification of glycerol with three units of oleic acid, serves as a cornerstone in the field of metabolic research. As a primary component of dietary fats and the major constituent of lipid droplets, its biological significance is profound, making it an indispensable tool for investigating lipid metabolism, pathogenesis of metabolic diseases, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the role of triolein in metabolic studies, detailing experimental protocols, presenting quantitative data, and visualizing key metabolic and signaling pathways.

Core Concepts: Triolein as a Metabolic Substrate

Triolein's utility in metabolic research stems from its central role in lipid physiology:

-

Energy Storage: It is a highly efficient molecule for storing energy in adipose tissue, which can be mobilized upon demand.

-

Dietary Fat Representative: As a major component of olive oil, it is frequently used in studies to mimic the metabolic effects of a high-fat diet.

-

Substrate for Lipolytic Enzymes: Triolein is a natural substrate for key enzymes in lipid metabolism, including lipoprotein lipase (LPL), hepatic lipase (HL), and pancreatic lipase, making it ideal for studying their activity and regulation.

-

Inducer of Metabolic Disease Models: Administration of triolein is a common method for inducing experimental models of dyslipidemia and non-alcoholic fatty liver disease (NAFLD).

Data Presentation: Quantitative Insights into Triolein Metabolism

The following tables summarize key quantitative data from various metabolic studies involving triolein.

Table 1: Kinetic Parameters of Lipases with Triolein as a Substrate

| Enzyme | Source | Apparent Km (mM) | Apparent Vmax (µmol/h/mg or mmol/h/mg) | Activator(s) | Reference |

| Lipoprotein Lipase (LPL) | Bovine Milk | 0.054 - 0.090 | 6.81 ± 0.45 mmol/h/mg | Apolipoprotein C-II | [1] |

| Lipoprotein Lipase (LPL) | Bovine Milk | Higher for immobilized LPL | Lower for immobilized LPL | Apolipoprotein C-II / Serum | [2] |

| Hepatic Lipase (HL) | Rat Liver Perfusate | Increased with cholesterol | Similar to LPL | - | [3] |

Note: Km and Vmax values can vary significantly based on the assay conditions, including the composition of the triolein emulsion and the presence of activators.

Table 2: Effects of Triolein Administration on Plasma Lipids in Animal Models

| Animal Model | Administration Route | Dose/Duration | Change in Plasma Triglycerides | Change in Plasma Cholesterol | Reference |

| Rats | Oral Gavage | 200 µl olive oil with [³H]triolein | Peak at 1-2 hours post-gavage | Not specified | [4] |

| Mice | 28-day exposure to oxidized triolein | Not specified | Decreased (0.83 ± 0.19 mmol/L in females) | Decreased HDL-C and LDL-C in females |

Note: The effects on plasma lipids are highly dependent on the experimental model, the form of triolein administered (e.g., native vs. oxidized), and the duration of the study.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of metabolic studies. Below are protocols for key experiments involving triolein.

Protocol 1: Preparation of Triolein-Based Lipid Emulsion for In Vivo Studies

Objective: To prepare a stable triolein emulsion for oral or intravenous administration to animal models.

Materials:

-

Triolein (high purity)

-

Phosphatidylcholine (e.g., from egg yolk)

-

Cholesterol (optional)

-

Glycerol

-

Sterile, pyrogen-free water for injection

-

Ultrasonicator or high-pressure homogenizer

Procedure:

-

Oil Phase Preparation: Dissolve a precise amount of triolein (and cholesterol, if included) in a minimal amount of a suitable organic solvent like chloroform.

-

Aqueous Phase Preparation: Dissolve phosphatidylcholine and glycerol in sterile water.

-

Solvent Evaporation: Remove the organic solvent from the oil phase under a stream of nitrogen gas to form a thin lipid film.

-

Hydration: Add the aqueous phase to the lipid film and hydrate by gentle agitation.

-

Emulsification: Subject the mixture to high-energy emulsification using either an ultrasonicator or a high-pressure homogenizer until a stable, homogenous, and opalescent nanoemulsion is formed.[5][6]

-

Sterilization: Sterilize the final emulsion by filtration through a 0.22 µm filter.

-

Characterization: Characterize the emulsion for particle size, zeta potential, and stability before in vivo use.

Protocol 2: Oral Gavage of Radiolabeled Triolein in Mice for Lipid Absorption Studies

Objective: To trace the absorption and metabolic fate of orally administered triolein.

Materials:

-

[³H]-triolein or [¹⁴C]-triolein

-

Carrier oil (e.g., olive oil or a prepared triolein emulsion)

-

Gavage needles (appropriate size for mice)

-

Metabolic cages for collection of feces and urine (optional)

Procedure:

-

Animal Preparation: Fast mice for 4-6 hours prior to gavage to ensure an empty stomach.

-

Dose Preparation: Prepare the gavage solution by mixing the radiolabeled triolein with the carrier oil to achieve the desired specific activity and final volume (typically 100-200 µl for a mouse).

-

Gavage Administration: Gently restrain the mouse and insert the gavage needle orally, advancing it into the esophagus and delivering the dose directly into the stomach.

-

Sample Collection: At predetermined time points post-gavage, collect blood samples (e.g., via tail vein or cardiac puncture at termination). Tissues of interest (e.g., liver, adipose tissue, intestine) can also be collected at the end of the experiment.

-

Analysis: Extract lipids from plasma and tissues. Use liquid scintillation counting to determine the amount of radioactivity incorporated into different lipid fractions (e.g., triglycerides, fatty acids).

Protocol 3: Lipoprotein Lipase (LPL) Activity Assay Using a Triolein Substrate

Objective: To measure the activity of LPL in plasma or tissue homogenates.

Materials:

-

Radiolabeled [³H]-triolein or a fluorescent triolein analog

-

Triolein emulsion (prepared as in Protocol 1)

-

Apolipoprotein C-II (apoC-II) as an activator

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Reaction buffer (e.g., Tris-HCl with appropriate pH)

-

Quenching solution (e.g., a mixture of methanol, chloroform, and heptane)

Procedure:

-

Substrate Preparation: Prepare the triolein substrate emulsion containing the labeled triolein and apoC-II.

-

Reaction Initiation: In a reaction tube, combine the reaction buffer, BSA, and the enzyme source (e.g., post-heparin plasma). Pre-incubate at the desired temperature (e.g., 37°C).

-

Start Reaction: Add the triolein substrate to initiate the reaction.

-

Incubation: Incubate the reaction mixture for a defined period during which the reaction is linear.

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Product Separation: The quenching solution will separate the released radiolabeled fatty acids from the unhydrolyzed triolein.

-

Quantification: Measure the radioactivity in the aqueous phase (containing the fatty acids) using a scintillation counter. Calculate the LPL activity based on the amount of fatty acid released per unit time.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to triolein metabolism studies.

Conclusion